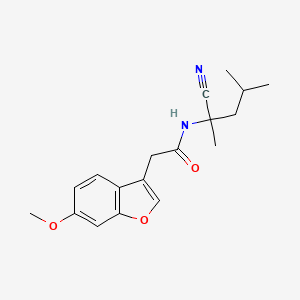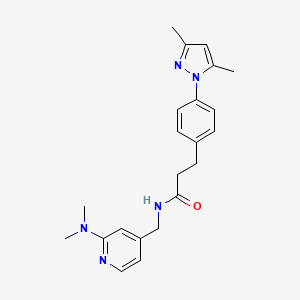
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide, also known as FUB-AMB, is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide acts on the CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. When N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide binds to these receptors, it activates a cascade of signaling pathways that can have various effects on the body, including pain relief, relaxation, and altered perception.
Biochemical and Physiological Effects:
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has been shown to have a range of biochemical and physiological effects in the body. One study found that N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide can cause a decrease in body temperature, heart rate, and blood pressure, as well as induce sedation and muscle relaxation. Other studies have suggested that N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide may have potential as an anti-inflammatory agent and may be useful in the treatment of certain cancers.
Advantages and Limitations for Lab Experiments
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and is relatively stable. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has a high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its effects and potential therapeutic applications. Additionally, N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide can be difficult to work with due to its potency and potential for toxicity.
Future Directions
There are several potential future directions for research on N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide. One area of interest is its potential as a treatment for various medical conditions, such as chronic pain, epilepsy, and anxiety disorders. Additionally, researchers may continue to study the mechanism of action of N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide and its effects on the endocannabinoid system. Finally, there may be interest in developing new synthetic cannabinoids based on the structure of N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide that have improved therapeutic properties and fewer side effects.
Conclusion:
In conclusion, N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide is a synthetic cannabinoid compound that has gained attention in the scientific research community due to its potential therapeutic applications. Its high affinity for the CB1 and CB2 receptors makes it a useful tool for studying the endocannabinoid system, and it has several advantages for use in lab experiments. However, there is still much to be learned about the effects and potential therapeutic applications of N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide, and future research may focus on developing new synthetic cannabinoids based on its structure.
Synthesis Methods
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide is a synthetic compound that can be synthesized using various methods. One common method involves the condensation of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid with 1-cyano-1,3-dimethylbutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with an amine such as methylamine or ethylamine to yield N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide.
Scientific Research Applications
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide exhibits high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This suggests that N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide may have potential as a treatment for conditions such as chronic pain, epilepsy, and anxiety disorders.
properties
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)9-18(3,11-19)20-17(21)7-13-10-23-16-8-14(22-4)5-6-15(13)16/h5-6,8,10,12H,7,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJCGSBUKXXKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=COC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,3-dimethylbutyl)-2-(6-methoxy-1-benzofuran-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2824969.png)
![N-(3-methoxyphenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2824970.png)







![8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2824982.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2824983.png)
